Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate
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Overview
Description
Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate is a complex organic compound with the molecular formula C25H19ClN3O3P and a molecular weight of 475.87 g/mol. This compound is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material sciences, and as a corrosion inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of benzotriazole with 4-chlorophenyl diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated benzotriazole derivatives, while oxidation can lead to the formation of phosphine oxides .
Scientific Research Applications
Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential anticancer, antifungal, and antibacterial properties.
Material Sciences: The compound is utilized in the development of materials for solar cells and as a UV filter.
Corrosion Inhibition: Benzotriazole derivatives, including this compound, are effective corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate involves its interaction with various molecular targets. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . This allows the compound to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry and applications in corrosion inhibition.
Benzothiazole: Another heterocyclic compound with similar applications in medicinal chemistry and material sciences.
Uniqueness
Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate is unique due to the presence of the 4-chlorophenyl and diphenoxyphosphoryl groups, which enhance its chemical reactivity and biological activity compared to other benzotriazole derivatives.
Properties
IUPAC Name |
1-[(4-chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN3O3P/c26-20-17-15-19(16-18-20)25(29-24-14-8-7-13-23(24)27-28-29)33(30,31-21-9-3-1-4-10-21)32-22-11-5-2-6-12-22/h1-18,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQVFXTWRAOGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4N=N3)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN3O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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